BenchChemオンラインストアへようこそ!

Lonodelestat (TFA)

neutrophil elastase potency IC50

Lonodelestat (TFA) is a synthetic cyclic peptide engineered as a potent (murine NE IC₅₀ = 0.6 nM), selective (>1,000-fold vs. related serine proteases), and reversible inhibitor of human neutrophil elastase. Unlike oral alternatives, its aerosol-optimized formulation (MMAD 2.6 µm) enables direct pulmonary delivery achieving sustained lung concentrations with minimal systemic exposure—a clinically validated profile demonstrated in Phase I/II trials with >24-hour lung retention and sputum concentrations reaching 1,000 µM. This makes it the benchmark for inhaled hNE inhibitor programs and the definitive tool for dissecting hNE-specific pathways in complex biological matrices.

Molecular Formula C73H112F3N15O21
Molecular Weight 1592.8 g/mol
Cat. No. B10855191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLonodelestat (TFA)
Molecular FormulaC73H112F3N15O21
Molecular Weight1592.8 g/mol
Structural Identifiers
SMILESCCCCCCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N1)CC6=CC=C(C=C6)O)CCCCN)CCC(=O)N)C(C)CC)CO)C)C(C)O)CCC(=O)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C71H111N15O19.C2HF3O2/c1-6-8-9-10-11-12-19-46-60(94)76-48(30-32-56(91)92)63(97)82-58(42(5)88)67(101)74-41(4)59(93)80-50(39-87)64(98)81-57(40(3)7-2)71(105)86-37-18-24-54(86)70(104)84-35-16-22-52(84)66(100)78-47(29-31-55(73)90)62(96)75-45(20-13-14-33-72)61(95)79-49(38-43-25-27-44(89)28-26-43)68(102)85-36-17-23-53(85)69(103)83-34-15-21-51(83)65(99)77-46;3-2(4,5)1(6)7/h25-28,40-42,45-54,57-58,87-89H,6-24,29-39,72H2,1-5H3,(H2,73,90)(H,74,101)(H,75,96)(H,76,94)(H,77,99)(H,78,100)(H,79,95)(H,80,93)(H,81,98)(H,82,97)(H,91,92);(H,6,7)/t40-,41-,42+,45-,46-,47-,48-,49-,50-,51-,52-,53+,54-,57-,58-;/m0./s1
InChIKeyZWRNMBNZWIWEAP-QNJOTTJMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lonodelestat (TFA) for Neutrophil Elastase Research: Potency and Inhaled Delivery Differentiation


Lonodelestat (TFA), also designated as POL6014 TFA, is a synthetic, modified cyclic peptide (beta-hairpin mimetic) engineered as a potent, selective, and reversible inhibitor of human neutrophil elastase (hNE) [1]. This compound is distinguished by its specific molecular architecture, which incorporates a non-natural amino acid to facilitate structured folding and high-affinity interaction with the active site of hNE . Lonodelestat is formulated for aerosolized delivery via nebulization, a key characteristic that enables direct pulmonary targeting to achieve high local concentrations in lung tissue and sputum while minimizing systemic exposure [2].

Critical Reasons to Avoid Substituting Lonodelestat (TFA) with Generic hNE Inhibitors


Substituting Lonodelestat (TFA) with alternative hNE inhibitors such as Alvelestat, Sivelestat, or GW311616 is scientifically unsound and can compromise research outcomes or clinical translation due to critical differences in potency, selectivity, and pharmacokinetic profile. Lonodelestat demonstrates a distinct combination of sub-nanomolar potency for both human and rodent hNE, over 1,000-fold selectivity versus related serine proteases, and a formulation-optimized inhaled delivery route that achieves and sustains therapeutic concentrations in the lung with minimal systemic exposure [1]. In contrast, comparators exhibit either significantly lower potency (Sivelestat), reduced selectivity (Alvelestat), or a fundamentally different route of administration (oral vs. inhaled) that alters the drug's distribution and local concentration profile, precluding simple interchangeability in experimental or therapeutic contexts .

Quantitative Differentiators of Lonodelestat (TFA) Against Closest Analogs


Superior hNE Potency: Lonodelestat (TFA) Achieves Single-Digit Nanomolar IC50

Lonodelestat (TFA) exhibits a significantly higher inhibitory potency against human neutrophil elastase (hNE) compared to clinically relevant comparators Alvelestat and Sivelestat. The IC50 of Lonodelestat (POL6014) is reported as 4.8 ± 0.8 nM [1], which is approximately 2.5-fold more potent than Alvelestat (IC50 = 12 nM ) and over 9-fold more potent than Sivelestat (IC50 = 44 nM ). This enhanced potency is maintained across species, with an IC50 of 0.6 ± 0.1 nM for murine NE, further enabling robust preclinical modeling in rodent disease states [1].

neutrophil elastase potency IC50 enzyme inhibition

Unmatched Selectivity: Lonodelestat (TFA) Demonstrates >1,000-Fold Window Over Off-Target Serine Proteases

In comparative selectivity profiling, Lonodelestat (TFA) demonstrates a greater than 1,000-fold selectivity for hNE over a panel of six other serine proteases including cathepsin G, tryptase, trypsin, chymotrypsin, chymase, and thrombin [1]. This selectivity window exceeds that of Alvelestat, which is documented to have 'at least 600-fold' selectivity over other serine proteases . For Sivelestat, quantitative selectivity data is less precise, described qualitatively as showing 'almost no activity at a range of other proteases' without a defined fold-selectivity .

selectivity off-target serine protease safety profile

Optimized Pulmonary Pharmacokinetics: Lonodelestat (TFA) Achieves >100-Fold Lung-to-Plasma Concentration Ratio

Lonodelestat (TFA) is formulated for aerosolized delivery, a route that confers a distinct pharmacokinetic advantage. Following a single inhaled dose in cystic fibrosis patients, Lonodelestat rapidly achieved mean sputum concentrations of 1,000 µM, with levels sustained above 10 µM for at least 24 hours post-dose [1]. Crucially, this high local exposure is achieved with low systemic exposure; plasma Cmax values ranged only from 0.2 to 0.5 µM, representing a >1,000-fold concentration differential in favor of the target tissue [1]. In preclinical rat models, intratracheal administration resulted in a >100-fold lower plasma concentration compared to lung tissue concentration, with a terminal lung half-life of 2.6 hours [2]. In contrast, Alvelestat is an orally administered agent requiring systemic distribution to reach the lung , while Sivelestat is typically delivered intravenously for acute indications [3].

pharmacokinetics inhaled delivery lung retention systemic exposure

Consistent Species Cross-Reactivity Profile: Lonodelestat (TFA) Enables Robust Preclinical to Clinical Translation

Lonodelestat (TFA) demonstrates potent and well-characterized inhibitory activity across multiple preclinical species, which is essential for meaningful in vivo pharmacology and toxicology studies. The compound's IC50 values are 4.8 nM for human, 0.6 nM for murine, 1.0 nM for rat, and 2.2 nM for cynomolgus monkey (Macaca fascicularis) neutrophil elastase [1]. This cross-species potency profile is fully documented, providing a clear and predictable translational pathway. In comparison, while Sivelestat is known to inhibit leukocyte elastase from rat, rabbit, hamster, and mouse, its IC50 is significantly higher at 19-49 nM . The cross-reactivity of Alvelestat across species is not consistently reported in publicly available data sheets .

species cross-reactivity preclinical models translation in vivo

Optimal Application Scenarios for Lonodelestat (TFA) Based on Differentiated Evidence


Preclinical Efficacy Studies in Rodent Models of Neutrophil-Driven Lung Disease

Given its potent inhibition of murine NE (IC50 = 0.6 nM) and optimized aerosol delivery characteristics (MMAD = 2.6 µm), Lonodelestat (TFA) is ideally suited for preclinical efficacy studies in rodent models of acute lung injury (ALI), cystic fibrosis (CF), or COPD. The compound can be delivered via a nose-only exposure chamber to achieve high, sustained lung concentrations while maintaining low systemic exposure, a profile that closely mimics the intended clinical use in humans [1].

In Vitro Mechanistic Studies Requiring High Selectivity and Reversible Inhibition

For researchers investigating the specific role of hNE in complex biological matrices (e.g., sputum, bronchoalveolar lavage fluid), Lonodelestat (TFA) offers a distinct advantage due to its >1,000-fold selectivity over other serine proteases and its fully reversible mechanism of action [1]. This allows for precise dissection of hNE-dependent pathways without confounding inhibition of related enzymes such as cathepsin G or tryptase, which may be co-present in inflammatory samples.

Development of Inhaled Therapeutics for Chronic Respiratory Diseases

For pharmaceutical development programs targeting chronic respiratory conditions (e.g., cystic fibrosis, non-CF bronchiectasis, alpha-1 antitrypsin deficiency), Lonodelestat (TFA) serves as a valuable benchmark compound for inhaled hNE inhibitors. Its demonstrated ability to achieve sputum concentrations of 1,000 µM with >24-hour lung retention in Phase I/II trials [1] provides a validated pharmacokinetic target profile for new chemical entities seeking to optimize local pulmonary delivery and minimize systemic toxicity.

Quote Request

Request a Quote for Lonodelestat (TFA)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.